

Application Note: (S)-(+)-Massoialactone as a Chiral Building Block in Organic Synthesis[1]

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Compound of Interest

Compound Name: (S)-(+)-Massoialactone

CAS No.: 61248-45-1

Cat. No.: B149134

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Executive Summary

(S)-(+)-Massoialactone [(S)-5-hydroxy-2-decenoic acid lactone] is the "unnatural" enantiomer of the naturally occurring flavoring agent found in *Cryptocarya massoy* bark. While the (R)-(-)-enantiomer is widely sourced for its coconut-like aroma, the (S)-(+)-isomer serves as a critical chiral building block (CBB) in high-value organic synthesis. Its utility stems from its dense functionality: an

-unsaturated system coupled with a pre-installed C6 chiral center. This scaffold allows for the rapid generation of complex bioactive molecules, including macrolides, pheromones, and antitumor agents, via stereocontrolled conjugate additions and ring-opening transformations.

Structural Analysis & Reactivity Profile

The Chiral Scaffold

The core value of **(S)-(+)-Massoialactone** lies in its ability to transmit chiral information from the C6 position to incoming groups at C4 and C5 during functionalization.

- **Electrophilic Sites:** The C3 and C5 positions are distinct electrophilic sites. The

-unsaturation activates C3 for Michael (1,4) additions, while the lactone carbonyl (C1) is susceptible to 1,2-addition or ring-opening.

- Stereochemical Director: The C6-pentyl chain adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. This steric bulk effectively shields one face of the lactone ring, directing nucleophilic attack to the opposite face (typically anti to the pentyl group), facilitating high diastereoselectivity.

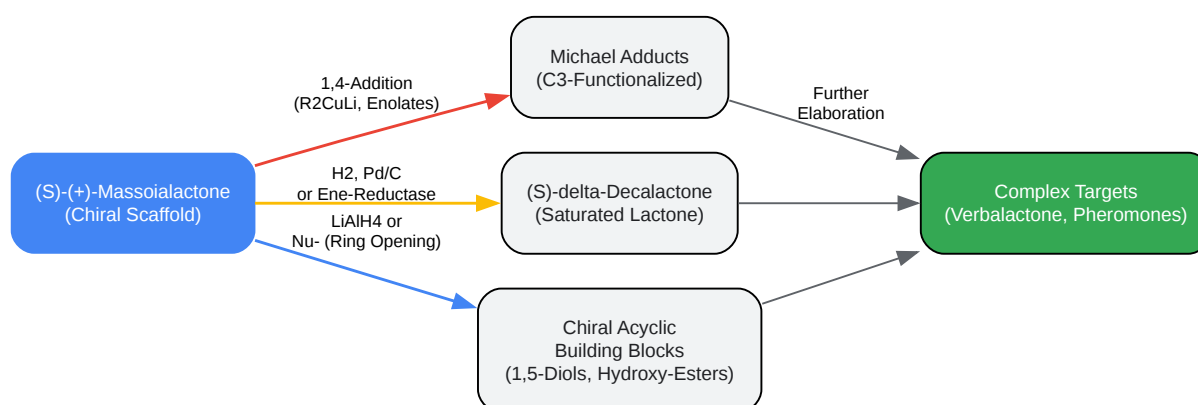
Mechanistic Pathways

The molecule undergoes three primary classes of transformation:

- Conjugate Addition (1,4-Addition): Nucleophiles (organocuprates, stabilized enolates) add to C3. The stereochemical outcome is governed by the C6 center, typically yielding trans-3,6-disubstituted products.
- Lactone Reduction/Hydrogenation: Selective reduction of the C2-C3 olefin yields (S)- δ -decalactone.
- Ring Opening: Nucleophilic attack at the carbonyl or hydride reduction opens the ring to generate chiral acyclic fragments (e.g., 1,5-diols or hydroxy-esters).

Reactivity Visualization

The following diagram maps the core reactivity manifold of **(S)-(+)-Massoialactone**.



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Figure 1: Divergent synthetic pathways from the **(S)-(+)-Massoialactone** scaffold.^{[1][2][3][4]}

Key Applications & Case Studies

Total Synthesis of Bioactive Macrolides

(S)-(+)-Massoialactone is a precursor for Verbalactone, a macrocyclic lactone. The synthesis exploits the pre-existing chirality at C5 (massoialactone numbering) to set remote stereocenters.

- Mechanism: The lactone ring is opened to provide a long-chain hydroxy acid with defined stereochemistry. Subsequent intermolecular esterification and ring-closing metathesis (RCM) or macrolactonization yield the target.
- Advantage: Avoids the need for asymmetric aldol reactions to set the initial alcohol stereocenter.

Pheromone Synthesis

The (S)-isomer is the antipode of the natural aggregation pheromone of *Cryptocarya* pests but is itself a pheromone component for other species (e.g., *Idea leuconoe*).

- Application: Used in Structure-Activity Relationship (SAR) studies to determine the stereochemical requirement for biological activity in pest management systems.

Experimental Protocols

Protocol A: Stereoselective Conjugate Addition (Organocuprate)

Objective: Introduce a substituent at C3 with high diastereocontrol (trans relative to C6-pentyl).

Reagents:

- **(S)-(+)-Massoialactone** (1.0 equiv)
- Organocopper reagent (e.g.,

, generated in situ from RLi + CuI)

- TMSCl (Trimethylsilyl chloride) - Critical additive for rate acceleration and yield
- THF (anhydrous)

Procedure:

- Catalyst Preparation: In a flame-dried flask under Argon, dissolve CuI (1.5 equiv) in anhydrous THF. Cool to -78°C.
- Nucleophile Formation: Add organolithium reagent (R-Li, 3.0 equiv) dropwise. Stir for 30 min to form the cuprate.
- Activation: Add TMSCl (2.0 equiv) to the cuprate solution. Note: TMSCl traps the intermediate enolate, preventing side reactions and accelerating the 1,4-addition.
- Addition: Dissolve **(S)-(+)-Massoialactone** in THF and add dropwise to the mixture at -78°C.
- Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (disappearance of UV-active starting material).
- Quench: Quench with saturated aqueous solution. Allow to warm to room temperature.
- Workup: Extract with (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: Formation of the 3,6-trans-disubstituted lactone. The bulky C6-pentyl group directs the nucleophile to the opposite face.

Protocol B: Reductive Ring Opening to Chiral Diols

Objective: Convert the lactone into a chiral 1,5-diol for use in fragment coupling.

Reagents:

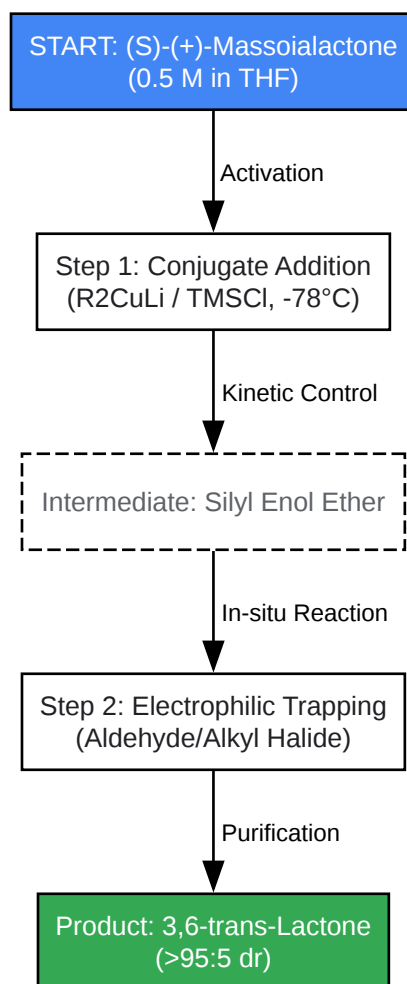
- **(S)-(+)-Massoialactone**^{[1][2]}
- Lithium Aluminum Hydride ()
- THF or Diethyl Ether

Procedure:

- Setup: Suspend (2.5 equiv) in anhydrous THF at 0°C under .
- Addition: Add a solution of **(S)-(+)-Massoialactone** in THF dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux or keep at 0°C depending on scale.
- Reflux: After addition, warm to room temperature and then reflux for 2 hours to ensure complete reduction of the double bond and the lactone carbonyl. Note: If the double bond must be preserved, use DIBAL-H at -78°C for partial reduction to the lactol, followed by Wittig olefination.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
- Filtration: Filter the white granular precipitate through a pad of Celite.
- Yield: Concentration of the filtrate yields the chiral 1,5-diol (typically (S)-decane-1,5-diol) in >90% yield.

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for converting (S)-Massoialactone into a complex chiral intermediate via conjugate addition and trapping.



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Figure 2: Sequential functionalization workflow for high-diastereoselectivity synthesis.

Troubleshooting & Optimization

- **Low Diastereoselectivity:** If the trans:cis ratio is poor during Michael addition, lower the temperature to -90°C and ensure the use of non-coordinating solvents (pure THF or Toluene/THF mixtures). The presence of HMPA can sometimes erode selectivity by loosening the transition state.
- **Polymerization:**

-unsaturated lactones can polymerize with strong bases. Always generate the cuprate before adding the lactone, or use Lewis-acid catalyzed conditions (e.g.,

) for softer nucleophiles.

- Racemization: The C6 center is generally stable, but the C3 center formed after addition is to the carbonyl and can epimerize if the workup is too basic. Use buffered quench solutions (or Phosphate buffer pH 7).

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